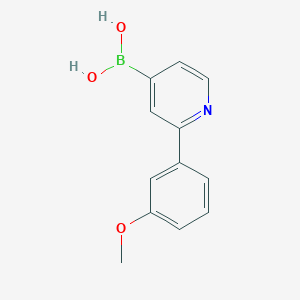
(2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C12H12BNO3. This compound is notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds . The presence of both a pyridine and a methoxyphenyl group in its structure makes it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-(3-methoxyphenyl)pyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions: (2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . It can also participate in oxidation and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol-water mixtures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
(2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The process involves the formation of a palladium complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the desired biaryl product . This mechanism is facilitated by the electronic properties of the pyridine and methoxyphenyl groups, which stabilize the intermediate complexes .
Comparación Con Compuestos Similares
- (2-Methylpyridin-4-yl)boronic acid
- 4-Pyridinylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: Compared to these similar compounds, (2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid offers unique advantages due to the presence of both the pyridine and methoxyphenyl groups. These functional groups enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C12H12BNO3 |
|---|---|
Peso molecular |
229.04 g/mol |
Nombre IUPAC |
[2-(3-methoxyphenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H12BNO3/c1-17-11-4-2-3-9(7-11)12-8-10(13(15)16)5-6-14-12/h2-8,15-16H,1H3 |
Clave InChI |
NRNHQUCHWTUBPZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1)C2=CC(=CC=C2)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



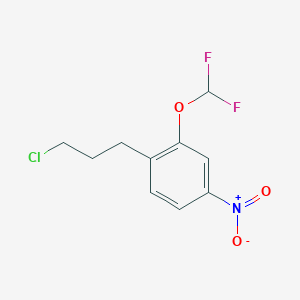
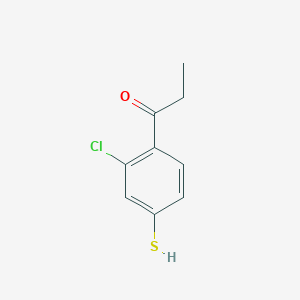

![Benzoic acid, 4,4'-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis-](/img/structure/B14070720.png)
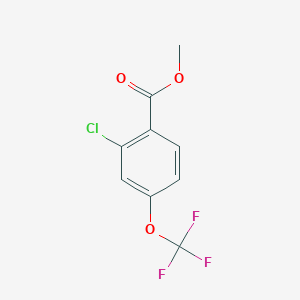
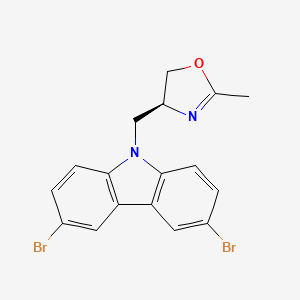
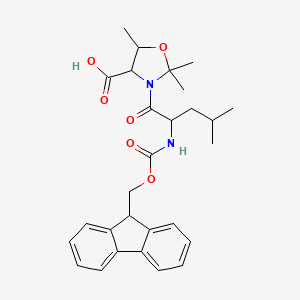
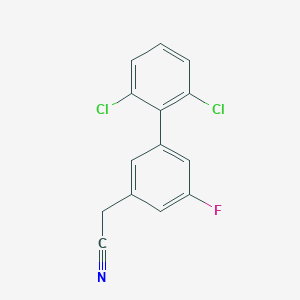
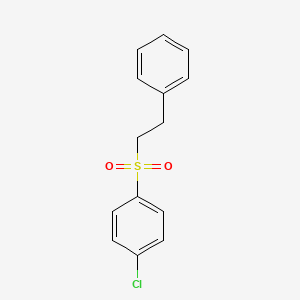
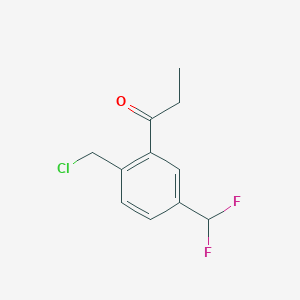
![N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14070749.png)


